molecular formula C17H23N3 B12565200 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine CAS No. 301219-20-5

4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine

Katalognummer: B12565200
CAS-Nummer: 301219-20-5
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: BPPZOBDIJJDFPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to a pyrazole ring substituted with a benzyl and an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-3-benzyl-1H-pyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(5-Benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzyl-3-ethyl-1H-pyrazole: Similar structure but lacks the piperidine ring.

    4-(1-Benzyl-1H-pyrazol-3-yl)piperidine: Similar structure but without the ethyl group.

Uniqueness

4-(5-Benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine is unique due to the presence of both the benzyl and ethyl groups on the pyrazole ring, as well as the piperidine ring. This unique combination of structural features contributes to its distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

301219-20-5

Molekularformel

C17H23N3

Molekulargewicht

269.4 g/mol

IUPAC-Name

4-(5-benzyl-1-ethylpyrazol-3-yl)piperidine

InChI

InChI=1S/C17H23N3/c1-2-20-16(12-14-6-4-3-5-7-14)13-17(19-20)15-8-10-18-11-9-15/h3-7,13,15,18H,2,8-12H2,1H3

InChI-Schlüssel

BPPZOBDIJJDFPI-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC(=N1)C2CCNCC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.